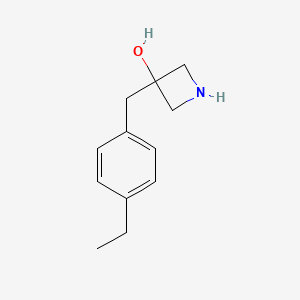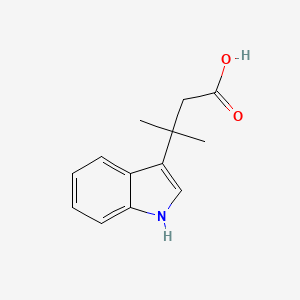
3-(1h-Indol-3-yl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-3-yl)-3-methylbutanoic acid is an organic compound that features an indole ring, a common structure in many biologically active molecules. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The indole ring is known for its presence in many natural products and pharmaceuticals, making this compound a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with indole, a bicyclic aromatic heterocycle, and 3-methylbutanoic acid.
Reaction Conditions: The indole is subjected to a Friedel-Crafts acylation reaction using an acyl chloride derivative of 3-methylbutanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 3-methylbutanoic acid moiety onto the indole ring at the 3-position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation reaction efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
化学反応の分析
Types of Reactions
3-(1H-Indol-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction of the indole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
3-(1H-Indol-3-yl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用機序
The mechanism of action of 3-(1H-Indol-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole ring can interact with various receptors and enzymes, influencing biological processes.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its potential therapeutic effects.
類似化合物との比較
3-(1H-Indol-3-yl)-3-methylbutanoic acid can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-propionic acid: Known for its antioxidant activity and potential neuroprotective effects.
Uniqueness
This compound is unique due to its specific structural features and the presence of the 3-methylbutanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,7-12(15)16)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,7H2,1-2H3,(H,15,16) |
InChIキー |
RTAFEYNWSLMKDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)O)C1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


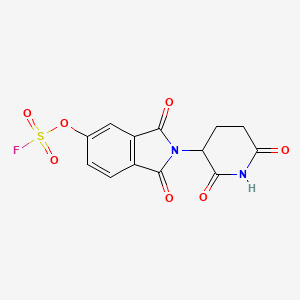
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
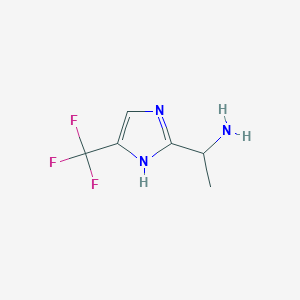
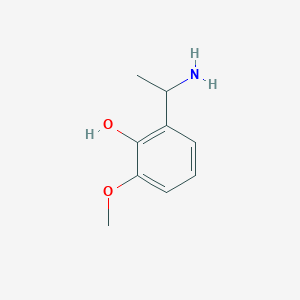
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
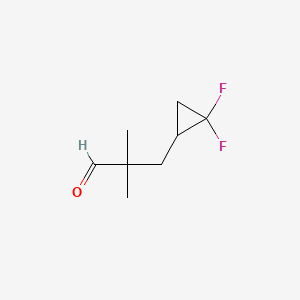
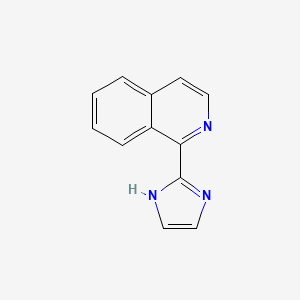
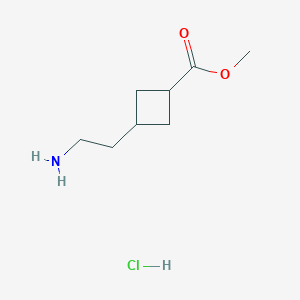
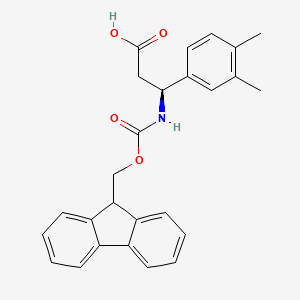

![7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13544049.png)
